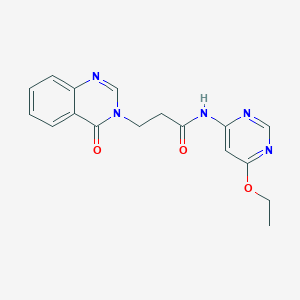
N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as ETP-46321, is a novel small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has highlighted the synthesis of heterocyclic compounds derived from similar structures, demonstrating significant antimicrobial activities. These compounds have been synthesized and evaluated against various pathogenic strains, showing moderate to very good antibacterial and antifungal activities, comparable to first-line drugs in some instances (Shawkat A. Abdel-Mohsen, 2003; K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Anticonvulsant Activity
A library of new hybrid compounds, merging chemical fragments of well-known antiepileptic drugs, was synthesized, some of which displayed broad spectra of activity across preclinical seizure models. These compounds, by combining various pharmacophoric elements, demonstrated high protection without impairing motor coordination, offering potential for new anticonvulsant therapies (K. Kamiński et al., 2015).
Antitumor Activity
Several studies focused on the synthesis and antitumor testing of novel derivatives, including those with triazolopyrimidine and triazoloquinazoline structures. These compounds were evaluated for their antitumor activity through various assays, including DNA-binding and in vivo models, showing significant potential as antitumor agents with specific structural features enhancing activity (Ghada S. Hassan et al., 2017).
Antioxidant Activity
Research on the modulation of genotoxicity by free radical scavengers in relation to ethoxyquin, a chemical with a similar structure, explored the role of nitrone free radical scavengers in reducing DNA damage induced by oxidative stress. This study provides insights into the mechanisms of genotoxicity modulation and the potential therapeutic applications of these compounds as antioxidants (Janusz J Skolimowski et al., 2010).
Chemical Probes for ADP-Ribosylation Studies
Inhibitors derived from similar structures have been identified and synthesized for the study of ADP-ribosylation, a significant post-translational modification in cell signaling and DNA repair processes. These compounds, through structure-based design and synthetic chemistry, have facilitated the discovery of selective inhibitors for specific ADP-ribosyltransferases, highlighting their application in biochemical research (A. Lindgren et al., 2013).
Eigenschaften
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-25-16-9-14(18-10-19-16)21-15(23)7-8-22-11-20-13-6-4-3-5-12(13)17(22)24/h3-6,9-11H,2,7-8H2,1H3,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASROIKMMFJBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
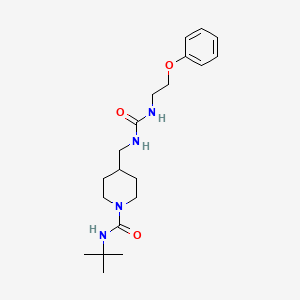
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2717033.png)
![7-Azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2717034.png)
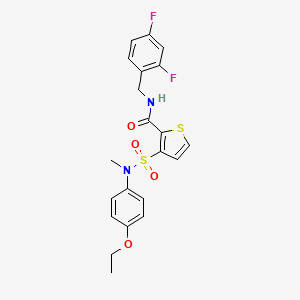
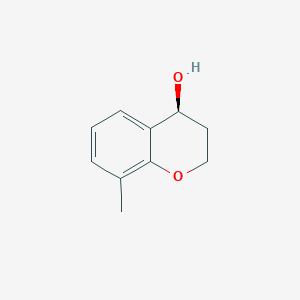
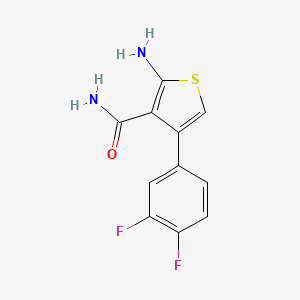
![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)
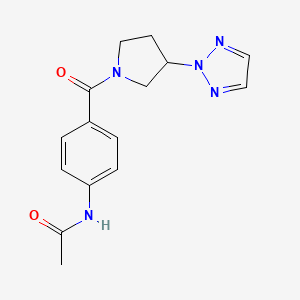

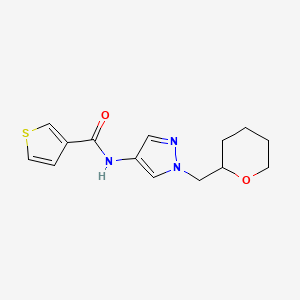
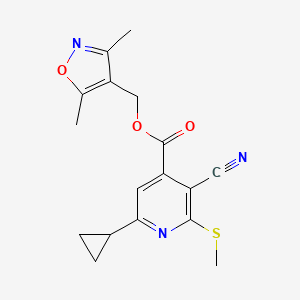
![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2717051.png)
